1,2-Bis(thiophen-2-yl)ethan-1-one 1,2-Bis(thiophen-2-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 53119-26-9
VCID: VC8416517
InChI: InChI=1S/C10H8OS2/c11-9(10-4-2-6-13-10)7-8-3-1-5-12-8/h1-6H,7H2
SMILES: C1=CSC(=C1)CC(=O)C2=CC=CS2
Molecular Formula: C10H8OS2
Molecular Weight: 208.3 g/mol

1,2-Bis(thiophen-2-yl)ethan-1-one

CAS No.: 53119-26-9

Cat. No.: VC8416517

Molecular Formula: C10H8OS2

Molecular Weight: 208.3 g/mol

* For research use only. Not for human or veterinary use.

1,2-Bis(thiophen-2-yl)ethan-1-one - 53119-26-9

Specification

CAS No. 53119-26-9
Molecular Formula C10H8OS2
Molecular Weight 208.3 g/mol
IUPAC Name 1,2-dithiophen-2-ylethanone
Standard InChI InChI=1S/C10H8OS2/c11-9(10-4-2-6-13-10)7-8-3-1-5-12-8/h1-6H,7H2
Standard InChI Key XVQFNXBESFIQOH-UHFFFAOYSA-N
SMILES C1=CSC(=C1)CC(=O)C2=CC=CS2
Canonical SMILES C1=CSC(=C1)CC(=O)C2=CC=CS2

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1,2-bis(thiophen-2-yl)ethan-1-one features two thiophene rings attached to a central ethanone backbone. Thiophene, a five-membered aromatic ring containing one sulfur atom, contributes electron-rich π-systems that influence the compound’s electronic properties. The ketone group at the 1-position introduces a polarizable region, enabling participation in nucleophilic addition and condensation reactions.

Molecular Geometry and Bonding

The compound’s planar thiophene rings are likely oriented at an angle relative to the ketone group, creating a conjugated system that extends partial electron delocalization. This configuration enhances stability and may facilitate interactions in supramolecular assemblies. Computational models suggest that the sulfur atoms’ lone pairs contribute to weak intermolecular interactions, such as S···O dipole-dipole attractions .

Physicochemical Properties

While experimental data on melting and boiling points remain unrecorded in available literature, the compound’s molecular weight (208.3 g/mol) and hydrophobic thiophene groups suggest limited water solubility. Its reactivity with polar solvents is anticipated to align with analogous ketone-thiophene hybrids, which typically exhibit moderate solubility in dichloromethane and dimethylformamide .

Table 1: Key Molecular Properties of 1,2-Bis(thiophen-2-yl)ethan-1-one

PropertyValueSource
Molecular FormulaC₁₀H₈OS₂
Molecular Weight208.3 g/mol
CAS Number53119-26-9
Predicted SolubilityLow in H₂O; moderate in DCM

Synthesis and Preparation Methods

Friedel-Crafts Acylation

A potential pathway involves Friedel-Crafts acylation, where a thiophene ring undergoes electrophilic substitution with an acetylating agent. For instance, 2-acetylthiophene (CAS 88-15-3) is synthesized via acetylation of thiophene using acetyl chloride in the presence of Lewis acids like AlCl₃ . Adapting this method, sequential acylation of a di-thiophene precursor could yield the target compound.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling employed for 1,2-di(thiophen-2-yl)ethyne (CAS 23975-15-7), might be modified to introduce ketone functionalities. By substituting terminal alkynes with acyl halides, similar catalytic conditions could facilitate C–C bond formation between thiophene units and a carbonyl group.

Table 2: Comparative Synthesis Routes for Thiophene Derivatives

CompoundMethodKey ReagentsYieldSource
2-AcetylthiopheneFriedel-Crafts AcylationAcetyl chloride, AlCl₃92.4%
1,2-Di(thiophen-2-yl)ethyneSonogashira CouplingPd(PPh₃)₄, CuI, Et₃N94%

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by its thiophene rings’ aromaticity and the ketone’s electrophilicity.

Electrophilic Substitution

Thiophene’s electron-rich nature renders the α-positions (adjacent to sulfur) susceptible to electrophilic attack. Halogenation or nitration at these positions could yield derivatives with altered electronic properties. For example, bromination of 2-acetylthiophene produces 2-acetyl-5-bromothiophene, a precursor for further functionalization .

Nucleophilic Addition

The carbonyl group participates in nucleophilic additions, such as Grignard reactions or hydride reductions. Reduction with LiAlH₄ would convert the ketone to a secondary alcohol, while condensation with hydroxylamine could yield an oxime derivative .

SupplierLocationPurityInquiry Method
Toronto Research Chemicals Inc.Canada>95%Online inquiry
Zhuhai Aobokai Biomedical Tech.China>90%Email/phone

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